Metsulfuron-methyl-d3
Description
Role of Deuterated Analogs in Pesticide Research Paradigms
Deuterated analogs, where one or more hydrogen atoms are replaced by deuterium (B1214612) (²H or D), are a specific class of isotopically labeled compounds that have become fundamental in modern pesticide research. Their application is centered on several key areas:
Quantitative Analysis and Internal Standards: One of the most critical applications of deuterated analogs is their use as internal standards in quantitative analysis, particularly in methods involving liquid or gas chromatography coupled with mass spectrometry (LC-MS/MS or GC-MS). nih.govlcms.cz Because a deuterated standard is nearly identical to the non-labeled target analyte in its chemical and physical properties, it behaves similarly during sample preparation (extraction, cleanup) and chromatographic analysis. spectroscopyonline.com This allows it to effectively compensate for variations in the analytical process and for matrix effects—the suppression or enhancement of the analyte's signal caused by other components in the sample—leading to highly accurate and precise quantification of the pesticide residue. lcms.cznih.gov
Metabolism Studies: Deuterated compounds are used to study how pesticides are metabolized or broken down by organisms. solubilityofthings.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference, known as the deuterium kinetic isotope effect, can cause deuterated molecules to be metabolized more slowly at the site of deuteration. solubilityofthings.com By comparing the metabolic products of the labeled and unlabeled pesticide, researchers can elucidate metabolic pathways and identify the specific sites on the molecule that are targeted by enzymes.
Environmental Fate and Transport: Understanding where a pesticide goes after application is crucial for assessing its environmental risk. Deuterated analogs serve as tracers to monitor the movement, persistence, and degradation of pesticides in soil, water, and air. nih.gov These studies are essential for determining a pesticide's potential to leach into groundwater or persist in the environment. nih.goveuropa.eu
Historical Context of Isotopic Tracers in Environmental and Agronomic Sciences
The use of isotopes as tracers in science has a long history, fundamentally changing our understanding of biological and environmental systems. beilstein-journals.org
Early Use of Radioactive Isotopes: The concept began with the use of radioactive isotopes. One of the pioneering experiments in agriculture was conducted in the 1950s, using radioactive 35S-labeled fertilizer to trace sulfur uptake in crops. cdnsciencepub.com Following this, radioactive isotopes like phosphorus-32 (B80044) and carbon-14 (B1195169) became vital tools for studying nutrient uptake by plants, fertilizer efficiency, and metabolic pathways. cdnsciencepub.com
Shift to Stable Isotopes: With advancements in analytical instrumentation, particularly the development of isotope ratio mass spectrometry (IRMS), the use of non-radioactive stable isotopes became more widespread. cdnsciencepub.com Stable isotopes like nitrogen-15 (B135050) (¹⁵N), carbon-13 (¹³C), oxygen-18 (¹⁸O), and deuterium (²H) offered a safe and effective way to trace elemental cycles in the environment without the complications of radioactivity. researchgate.net In agriculture, ¹⁵N-labeled fertilizers have been instrumental in determining how efficiently crops use nitrogen, quantifying nitrogen fixation from the atmosphere, and tracking nutrient losses to the environment. cdnsciencepub.com
Applications in Environmental Science: In environmental science, stable isotopes of water (²H and ¹⁸O) have become essential for understanding the hydrological cycle, tracing water sources, and studying groundwater movement. fao.org Isotopic analysis of contaminants has also provided a way to pinpoint pollution sources and understand their fate in the ecosystem. fao.org
This historical progression from radioactive to stable isotopes laid the groundwork for the sophisticated use of deuterated compounds like Metsulfuron-methyl-d3 in modern agrochemical research.
Current Research Landscape for this compound: An Overview
The current research landscape for this compound is dominated by its application as an analytical tool. It is commercially available as a high-purity, certified reference material from various chemical suppliers. hpc-standards.comhpc-standards.com Its primary role is to support research and regulatory monitoring of the parent compound, metsulfuron-methyl (B1676535).
Ongoing research on metsulfuron-methyl focuses on several key areas where its deuterated analog is indispensable:
Residue Analysis: Regulatory bodies worldwide set maximum residue limits (MRLs) for pesticides in food and feed. Research involves developing and validating robust analytical methods, using this compound as an internal standard, to detect and quantify metsulfuron-methyl residues in diverse and complex matrices like crops, soil, and water. isws.org.inusda.gov
Environmental Fate Studies: Scientists continue to study the persistence and degradation of metsulfuron-methyl in different soil types and environmental conditions. nih.govisws.org.in These studies often rely on LC-MS/MS for accurate measurements, where this compound is used to ensure the quality of the analytical data. nih.gov Research has shown that the degradation of metsulfuron-methyl is influenced by soil pH, temperature, and microbial activity. isws.org.in
Metabolic and Mechanistic Studies: While not widely published, the potential exists for using this compound in studies to further investigate its metabolic pathways in plants and microorganisms or to explore its mode of action at a molecular level. google.com
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Chemical Name | 2-[[[[(4-Trideuteriomethoxy-6-methyl-1,3,5-triazin-2-yl)amino]carbonyl]amino]sulfonyl]benzoic acid methyl ester | cymitquimica.com |
| Molecular Formula | C₁₄H₁₂D₃N₅O₆S | hpc-standards.com |
| Molecular Weight | 384.38 g/mol | cymitquimica.com |
| CAS Number | 2377723-88-9 | cymitquimica.comqmx.com |
| Appearance | Solid / Neat | cymitquimica.comhpc-standards.com |
| Isotopic Purity | Typically high, used as a reference standard | N/A |
Table 2: Key Applications of Deuterated Analogs in Agrochemical Research
| Application Area | Purpose | Key Benefit |
| Quantitative Analysis | Serve as internal standards for chromatography-mass spectrometry (e.g., LC-MS/MS). nih.gov | Corrects for sample matrix effects and variations in sample preparation, leading to high accuracy and precision. lcms.cznih.gov |
| Metabolism Studies | Elucidate the metabolic breakdown pathways of pesticides in organisms. solubilityofthings.com | The kinetic isotope effect can help identify sites of metabolic attack and slow down reactions for easier study. |
| Environmental Fate | Trace the movement, persistence, and degradation of pesticides in soil and water systems. nih.gov | Allows for precise tracking of the parent compound in complex environmental compartments. |
| Method Validation | Used to assess the performance (e.g., recovery, reproducibility) of new analytical methods. | Provides a reliable benchmark for method accuracy and robustness. |
Structure
3D Structure
Properties
CAS No. |
2377723-88-9 |
|---|---|
Molecular Formula |
C14H15N5O6S |
Molecular Weight |
384.38 g/mol |
IUPAC Name |
methyl 2-[[4-methyl-6-(trideuteriomethoxy)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoate |
InChI |
InChI=1S/C14H15N5O6S/c1-8-15-12(18-14(16-8)25-3)17-13(21)19-26(22,23)10-7-5-4-6-9(10)11(20)24-2/h4-7H,1-3H3,(H2,15,16,17,18,19,21)/i3D3 |
InChI Key |
RSMUVYRMZCOLBH-HPRDVNIFSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)C |
Canonical SMILES |
CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Characterization of Metsulfuron Methyl D3
Deuterium (B1214612) Labeling Strategies for Agrochemical Parent Compounds
The introduction of stable isotopes, such as deuterium, into the molecular structure of agrochemicals is a critical technique in modern agricultural and environmental science. google.com Deuterium-labeled compounds, like Metsulfuron-methyl-d3, serve as indispensable tools for a variety of applications, including metabolic pathway elucidation, environmental fate studies, and as internal standards for quantitative analysis by mass spectrometry. google.comnih.gov The primary strategies for deuterium labeling of parent agrochemical compounds involve either the use of deuterated reagents during synthesis or hydrogen-deuterium exchange reactions on the final compound or its precursors. nih.gov The choice of strategy depends on the target molecule's structure, the desired position of the deuterium label, and the stability of the label under experimental conditions.
Isotopic Synthesis Pathways for this compound
A patented synthetic route for this compound has been developed, focusing on the efficient incorporation of the deuterium label. nih.gov This multi-step process is designed to maximize yield and isotopic enrichment while minimizing costs associated with expensive deuterated reagents. google.com
Precursor Selection and Deuteration Reactions
The synthesis of this compound involves a carefully planned sequence of reactions starting with non-labeled precursors. A key step is the introduction of the deuterated methyl group onto a triazine intermediate.
The general synthetic pathway can be outlined as follows:
Formation of an intermediate: The synthesis begins with the reaction of a starting compound, 2-amino-4-methyl-6-methoxy-1,3,5-triazine (Compound I), in an ethanol (B145695) solution of sodium ethoxide to produce Compound II. nih.govlgcstandards.com
Deuteration: Compound II is then introduced into a tetrahydrofuran (B95107) solution containing deuterated sodium methoxide (B1231860) (CD3ONa). This step is crucial as it incorporates the deuterium into the molecule, yielding the deuterated intermediate, Compound III. nih.govlgcstandards.com
Formation of a second intermediate: In a separate reaction vessel, a compound IV is suspended in anhydrous toluene (B28343), to which compound V and triethylene diamine are added and heated to prepare a toluene solution of a compound VI. nih.govlgcstandards.com
Final Coupling: The deuterated intermediate (Compound III) is suspended in ethyl acetate (B1210297) under a nitrogen atmosphere. The toluene solution of Compound VI is then added dropwise under heat, leading to the final product, this compound. nih.govlgcstandards.com
A key deuterated reagent in this synthesis is deuterated methanol (B129727) (CD3OH), which is used to prepare the deuterated sodium methoxide. nih.gov
Reaction Condition Optimization for Isotopic Incorporation
The efficiency of deuterium incorporation is highly dependent on the reaction conditions. In the synthesis of this compound, specific parameters are controlled to ensure a high yield of the desired isotopically labeled product.
For the crucial deuteration step (the conversion of Compound II to Compound III), the reaction is performed under reflux conditions. nih.gov The preparation of the deuterated sodium methoxide solution itself is also carefully controlled, involving the reaction of metallic sodium with deuterated methanol in anhydrous tetrahydrofuran under a nitrogen atmosphere at 50°C. nih.gov The subsequent coupling reaction to form the final product is carried out at a controlled temperature of 55°C until the reaction mixture is clear, indicating the completion of the reaction. google.com This optimized process is reported to be more cost-effective than previous methods, significantly reducing the amount of deuterated methanol required. google.com
Isotopic Purity and Chemical Characterization Techniques
Following synthesis, it is imperative to verify the chemical identity, isotopic purity, and the specific location of the deuterium atoms in the this compound molecule. This is achieved through a combination of advanced analytical techniques.
Mass Spectrometry (MS) for Isotopic Verification
Mass spectrometry is a primary tool for confirming the successful incorporation of deuterium and for determining the isotopic purity of this compound. The mass spectrum of the deuterated compound will show a molecular ion peak (M+) that is three mass units higher than that of the non-labeled Metsulfuron-methyl (B1676535), corresponding to the three deuterium atoms.
A certificate of analysis for a commercially available this compound standard reports a chemical purity of 94.0% and an isotopic purity of 99.4%. lgcstandards.comlgcstandards.com This high isotopic purity is essential for its use as an internal standard in quantitative analyses, as it minimizes interference from unlabeled or partially labeled molecules. A patent for the synthesis of this compound also includes a mass spectrum confirming the identity of the final product. google.com
Table 1: Purity Data for this compound Standard
| Parameter | Value |
| Chemical Purity | 94.0% |
| Isotopic Purity | 99.4% |
Data sourced from a Certificate of Analysis. lgcstandards.comlgcstandards.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to confirm the precise location of the deuterium atoms within the molecule. While ¹H NMR is used to analyze the signals from protons, ²H (or D) NMR can be used to directly observe the deuterium nuclei.
In the ¹H NMR spectrum of this compound, the signal corresponding to the methoxy (B1213986) protons on the triazine ring, which is present in the spectrum of the non-labeled compound, will be absent or significantly reduced in intensity. This absence provides strong evidence that the deuteration occurred at the intended position. A patent for the synthesis of this compound provides an ¹H NMR spectrum (referred to as an HNMR map) of the final product, which can be used for this structural confirmation. google.com
Deuterium NMR (D-NMR) offers a direct method for observing the deuterated position. sigmaaldrich.com The D-NMR spectrum of this compound would show a signal at a chemical shift characteristic of the methoxy group, confirming the location of the deuterium label. sigmaaldrich.com This technique is particularly useful for distinguishing the deuterated site from other potential sites of deuteration and for providing a clean spectrum without interference from proton signals. sigmaaldrich.com
Chromatographic Purity Assessment
The chemical purity of this compound, which is the percentage of the desired compound in the sample relative to any non-isotopic impurities, is typically determined using High-Performance Liquid Chromatography (HPLC). lgcstandards.comlgcstandards.com This technique separates the main compound from any starting materials, by-products, or other contaminants.
The assessment involves injecting the sample into an HPLC system equipped with a suitable column and detector. Reversed-phase (RP) columns, such as C18, are commonly used for the analysis of metsulfuron-methyl and its analogues. sielc.comresearchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous buffer. sielc.comresearchgate.net The purity is calculated based on the area of the peak corresponding to this compound as a percentage of the total area of all detected peaks. lgcstandards.com Purity levels for commercial standards are generally high, with values reported as ≥98%, >95%, or 94.0%. google.comvulcanchem.comlgcstandards.com
Table 2: Example of HPLC Method Parameters for Purity Analysis of this compound
| Parameter | Description |
|---|---|
| Detection Method | HPLC/DAD (Diode Array Detector) lgcstandards.com |
| Column | ReproSil 100 C18 (5 µm, 250x3 mm) lgcstandards.com |
| Mobile Phase | Gradient Elution: lgcstandards.com
Advanced Analytical Applications of Metsulfuron Methyl D3 in Residue Analysis
Application as an Internal Standard in Quantitative Analysis
Metsulfuron-methyl-d3 is an ideal internal standard for the quantitative analysis of metsulfuron-methyl (B1676535) residues. An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added in a known quantity to samples before processing. Because this compound is chemically identical to metsulfuron-methyl, differing only in the isotopic mass of three hydrogen atoms, it exhibits nearly identical behavior during sample extraction, cleanup, and chromatographic separation. This allows it to effectively compensate for variations in analytical procedures and instrument response.
Isotope Dilution Mass Spectrometry (IDMS) is a primary ratio method of measurement capable of producing highly accurate and precise results. rsc.orgresearchgate.net The technique involves adding a known amount of an isotopically labeled standard, such as this compound, to a sample containing the native (unlabeled) analyte, Metsulfuron-methyl. nih.gov After allowing the labeled standard to equilibrate with the native analyte, the sample undergoes extraction and analysis.
A mass spectrometer is used to measure the ratio of the signal intensity of the native analyte to that of the isotopically labeled standard. Because the two compounds are chemically identical, any loss of analyte during sample preparation or injection will affect both the native and the labeled compound equally. Therefore, their ratio remains constant throughout the analytical process. By measuring this final ratio and knowing the amount of standard initially added, the initial amount of the native analyte in the sample can be calculated with high accuracy, effectively correcting for procedural losses and instrument variability. researchgate.net
The "matrix effect" is a significant challenge in quantitative analysis, especially when using techniques like Liquid Chromatography-Mass Spectrometry (LC-MS). chromatographyonline.com It occurs when co-eluting compounds from the sample matrix (e.g., soil, water, food extracts) interfere with the ionization of the target analyte in the mass spectrometer's ion source, causing either ion suppression or enhancement. chromatographyonline.com This interference can lead to inaccurate quantification, compromising the reliability of the results.
The use of a stable isotope-labeled internal standard, such as this compound, is the most recognized and effective technique to correct for matrix effects. chromatographyonline.comlcms.cz Since this compound has the same chemical structure and retention time as the native analyte, it co-elutes from the chromatography column and experiences the exact same degree of ion suppression or enhancement. nih.gov By calculating the ratio of the analyte response to the internal standard response, the variability caused by the matrix effect is normalized, leading to a significant improvement in quantitative accuracy and precision across different and complex matrices. lcms.cz
For an analytical method using this compound as an internal standard to be considered reliable, it must undergo rigorous validation. Method validation protocols, often following guidelines such as those from SANTE, ensure the method is fit for its intended purpose. shimadzu.com Key validation parameters include accuracy, precision, linearity, and the limit of quantification (LOQ).
Accuracy and Recovery : Accuracy is assessed by analyzing samples spiked with a known concentration of the analyte and determining the percentage recovery. For pesticide residue analysis, mean recoveries are typically expected to fall within the 70-120% range. shimadzu.com
Precision : Precision measures the closeness of agreement between independent test results and is expressed as the relative standard deviation (RSD). It is evaluated at two levels: repeatability (measurements taken under the same conditions over a short period) and reproducibility (measurements taken under different conditions, e.g., different days, analysts, or equipment). For most applications, an RSD of ≤20% is considered acceptable. shimadzu.com
Linearity : A calibration curve is generated by analyzing standards at multiple concentration levels. The method's linearity is confirmed if the curve demonstrates a direct and proportional relationship between instrument response and analyte concentration over a defined range. Weighted linear regression is often recommended. eurl-pesticides.eu
Limit of Quantification (LOQ) : The LOQ is the lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. analis.com.my For metsulfuron-methyl, methods have achieved LOQs at sub-parts-per-billion levels, for instance, 0.2 µg/kg in soil and 5.0 ng/g in crude palm oil. analis.com.mynih.gov
| Validation Parameter | Common Acceptance Criteria | Reference |
|---|---|---|
| Accuracy (Mean Recovery) | 70-120% | shimadzu.com |
| Precision (RSD) | ≤ 20% | shimadzu.com |
| Linearity (Correlation Coefficient, r²) | > 0.99 | analis.com.my |
| Limit of Quantification (LOQ) | Method- and matrix-dependent, must be fit for purpose | analis.com.myepa.gov |
Development of High-Sensitivity and High-Resolution Analytical Methods
The low application rates of metsulfuron-methyl necessitate the development of highly sensitive and selective analytical methods to monitor its residues in the environment. isws.org.in The use of this compound is integral to these advanced methods, which are predominantly based on mass spectrometry coupled with chromatographic separation.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of sulfonylurea herbicides like metsulfuron-methyl. nih.govresearchgate.net This is due to the compound's polarity and thermal properties, which make it well-suited for LC separation. The use of a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides exceptional selectivity and sensitivity, allowing for the detection of residues at very low concentrations. lcms.czshimadzu.com
Analytical methods have been developed for determining metsulfuron-methyl in various matrices, including water, soil, and crude palm oil, with LOQs often in the low µg/L or µg/kg range. analis.com.mynih.govepa.gov These methods typically employ reversed-phase chromatography. The inclusion of this compound as an internal standard is crucial for ensuring the accuracy of these high-sensitivity measurements, especially in complex matrices that are prone to significant matrix effects. lcms.cz
| Parameter | Typical Conditions | Reference |
|---|---|---|
| Chromatography Column | Reversed-phase (e.g., C18, Phenyl) | epa.govlcms.cz |
| Mobile Phase | Methanol (B129727) or Acetonitrile (B52724) with acidified or buffered water | lcms.czanalis.com.my |
| Ionization Mode | Electrospray Ionization (ESI), positive or negative mode | nih.govlcms.cz |
| Mass Analyzer | Triple Quadrupole (QqQ) | lcms.czanalis.com.my |
| Detection Mode | Multiple Reaction Monitoring (MRM) | lcms.czshimadzu.com |
Gas chromatography-mass spectrometry (GC-MS) is generally not the primary choice for analyzing sulfonylurea herbicides like metsulfuron-methyl. This is due to their low volatility and thermal instability, which make them unsuitable for direct GC analysis. researchgate.netresearchgate.net To overcome this limitation, a chemical derivatization step is required to convert the analyte into a more volatile and thermally stable form. nih.gov
For metsulfuron-methyl, this typically involves a methylation reaction, for example, using diazomethane (B1218177) to form a dimethyl derivative. researchgate.netnih.gov The structure of this derivatized product can be confirmed by GC-MS. nih.gov While this approach makes GC-MS analysis feasible, the derivatization step can introduce variability into the results. The use of an internal standard like this compound, which would undergo the same derivatization reaction, is essential to correct for inconsistencies in reaction efficiency and to ensure the accuracy of the final quantitative result.
Sample Preparation Techniques for Complex Matrices (e.g., Solid Phase Extraction)
The accurate determination of Metsulfuron-methyl residues in complex environmental and food matrices necessitates robust sample preparation techniques to isolate the analyte from interfering substances. Solid Phase Extraction (SPE) is a widely employed technique for the cleanup and preconcentration of sulfonylurea herbicides, including Metsulfuron-methyl, from diverse samples such as soil, water, and agricultural products. researchgate.netresearchgate.net The choice of SPE sorbent, solvents, and elution conditions is critical for achieving high recovery and minimizing matrix effects.
Various SPE sorbents have been successfully utilized for the extraction of Metsulfuron-methyl and related compounds. C18 cartridges are commonly used for their ability to retain moderately polar compounds like sulfonylurea herbicides from aqueous samples. scispace.com For instance, a method for determining sulfonylurea herbicide residues in bovine milk used Chem Elut cartridges for an effective one-step SPE and cleanup, achieving recoveries between 78.4% and 99.7%. nih.gov Another approach for water samples involved a two-cartridge SPE method to isolate a range of herbicides, including sulfonylureas. usgs.gov
Innovative materials have also been explored as SPE sorbents to enhance selectivity and efficiency. Molecularly Imprinted Polymers (MIPs) have been synthesized to act as highly selective sorbents for molecularly imprinted solid-phase extraction (MISPE). ukm.my One study reported the preparation of a MIP using Metsulfuron-methyl as the template molecule for the selective extraction of five sulfonylurea herbicides from cereal samples, with recoveries ranging from 77.56% to 99.81%. ukm.my Similarly, single-walled carbon nanotubes (SWCNTs) have been used as a disk-format sorbent for preconcentrating sulfonylurea herbicides from large volumes of environmental water samples, demonstrating satisfactory recoveries of 79–102%. researchgate.net
The selection of extraction and elution solvents is tailored to the specific matrix and analyte properties. For soil samples, extraction is often performed with a mixture of a buffer solution and an organic solvent like methanol. scispace.com Subsequent cleanup on SPE cartridges is followed by elution with a suitable solvent, such as acetonitrile or a methanol-acetic acid mixture. researchgate.netukm.my In a method for analyzing cereal samples, after extraction, the MIP cartridge was washed with various solvents before the analytes were eluted with a methanol/acetic acid mixture. ukm.my
Dispersive solid-phase extraction (d-SPE), commonly associated with the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, is another effective cleanup technique. It involves adding the SPE sorbent directly to the sample extract, simplifying the process. This technique has been applied to the analysis of acidic herbicides in tobacco and soil, using primary secondary amine as the sorbent to reduce matrix effects before UPLC-MS/MS analysis. oup.com
The following table summarizes various SPE methods used for the analysis of Metsulfuron-methyl and other sulfonylurea herbicides in different matrices.
| Matrix | SPE Sorbent | Key Findings & Recoveries | Reference |
|---|---|---|---|
| Bovine Milk | Chem Elut Cartridges | Effective one-step cleanup; Recoveries: 78.4% - 99.7%. | nih.gov |
| Cereals (Rice, Corn, Soybean) | Molecularly Imprinted Polymer (MIP) | Highly selective; Recoveries: 77.56% - 99.81%. | ukm.my |
| Environmental Water | Single-Walled Carbon Nanotubes (SWCNTs) Disk | Excellent efficiency for large volumes (up to 3,000 mL); Recoveries: 79% - 102%. | researchgate.net |
| Soil | C18 Cartridges | Method for nicosulfuron (B1678754) (a sulfonylurea) showed good recovery of 89%. | scispace.com |
| Surface & Ground Water | Two-cartridge SPE | Average recovery of 73% for a suite of 16 herbicides. | usgs.gov |
Quality Assurance and Quality Control (QA/QC) in this compound Analysis
A robust Quality Assurance and Quality Control (QA/QC) program is fundamental to ensuring the reliability, accuracy, and reproducibility of analytical data in residue analysis. eanet.asiaiwlearn.net In the analysis of Metsulfuron-methyl, QA/QC protocols encompass the entire analytical workflow, from sample handling to data reporting. A key component in modern chromatographic methods, particularly those coupled with mass spectrometry, is the use of stable isotope-labeled internal standards, with this compound serving as an ideal internal standard for the quantification of Metsulfuron-methyl. lgcstandards.comlgcstandards.com
The primary role of an internal standard is to compensate for variations that can occur during sample preparation, injection, and ionization in the mass spectrometer. waters.com Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a significant source of error in LC-MS/MS analysis. nih.gov Because a stable isotope-labeled (SIL) internal standard like this compound has nearly identical physicochemical properties to the native analyte, it experiences similar matrix effects and losses during sample processing. waters.comresearchgate.net By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized, leading to more accurate and precise quantification. oup.com The use of a dedicated SIL internal standard for each analyte is considered the most effective approach to minimize sample matrix effects and improve method accuracy and precision. oup.comnih.gov
Method validation is a cornerstone of any QA/QC program. This process establishes the performance characteristics of an analytical method, ensuring it is fit for its intended purpose. Key validation parameters include:
Linearity: Demonstrating a proportional relationship between the instrument response and the concentration of the analyte over a specified range. usgs.gov
Accuracy (Recovery): Assessing the closeness of the measured concentration to the true value, often determined by analyzing spiked blank samples at various concentration levels. scispace.comnih.gov
Precision: Measuring the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is typically expressed as the relative standard deviation (RSD). nih.gov
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably distinguished from the background noise. ukm.myresearchgate.net
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. researchgate.net
The use of Certified Reference Materials (CRMs) and analytical standards is also crucial for QA/QC. hpc-standards.comsigmaaldrich.com High-purity analytical standards of Metsulfuron-methyl are used to prepare calibration curves and for spiking experiments, while this compound is used as the internal standard. lgcstandards.comlgcstandards.com Adherence to established guidelines, such as those from the Food and Agriculture Organization (FAO), which specify requirements for the active ingredient content and relevant impurities, further ensures the quality of the analytical work. fao.orgfao.org
The following table outlines key QA/QC parameters and their importance in the analysis of Metsulfuron-methyl.
| QA/QC Parameter | Description | Importance in Metsulfuron-methyl Analysis |
|---|---|---|
| Internal Standard (this compound) | A stable isotope-labeled analog of the analyte added to samples before processing. | Corrects for matrix effects and variations in sample preparation and instrument response, significantly improving accuracy and precision. oup.comwaters.com |
| Method Validation | The process of confirming that the analytical procedure is suitable for its intended purpose. | Ensures the reliability and reproducibility of the generated data through assessment of linearity, accuracy, precision, LOD, and LOQ. nih.gov |
| Calibration Curve | A plot of instrument response versus known concentrations of the analyte. | Used to quantify the amount of Metsulfuron-methyl in the unknown sample. Linearity must be established within the working range. usgs.gov |
| Recovery Studies | Analysis of blank matrix samples spiked with a known amount of the analyte. | Determines the accuracy of the method by measuring the percentage of analyte recovered after the complete analytical procedure. scispace.comisws.org.in |
| Certified Reference Materials (CRMs) | Highly characterized materials used to check the performance of a measurement procedure. | Verifies the accuracy of the analytical method and ensures traceability of measurements. hpc-standards.comsigmaaldrich.com |
| Standard Operating Procedures (SOPs) | Detailed, written instructions to achieve uniformity of the performance of a specific function. | Ensures that all analyses are performed consistently over time and by different analysts, maintaining data quality. nih.gov |
Investigative Frameworks for Environmental Transformation and Transport of Metsulfuron Methyl D3
Tracer Studies for Elucidating Environmental Fate Pathways
Tracer studies utilizing Metsulfuron-methyl-d3 are instrumental in tracking its movement and distribution within various environmental compartments. The deuterium (B1214612) labeling allows for precise differentiation of the applied herbicide from its naturally occurring counterparts, enabling detailed analysis of its fate.
Soil Adsorption and Desorption Dynamics of this compound
The extent to which this compound is retained by soil particles governs its availability for transport and degradation. Adsorption and desorption processes are influenced by various soil properties.
Research Findings:
Studies on the parent compound, metsulfuron-methyl (B1676535), indicate that its adsorption to soil is generally weak, which suggests a potential for mobility epa.gov. The adsorption behavior is significantly influenced by soil pH and organic matter content. Specifically, adsorption is negatively correlated with soil pH and positively correlated with organic matter content nih.gov. In acidic soils, the herbicide molecule is less ionic, leading to greater adsorption. Conversely, in alkaline soils, the molecule becomes more anionic, increasing its solubility and reducing its adsorption, thereby enhancing its potential for movement nih.gov.
The Freundlich adsorption equation has been used to describe the sorption of metsulfuron-methyl in various soil types, with the adsorption coefficient (Kf) values indicating the strength of adsorption fmc.com. For instance, Kf values for metsulfuron-methyl have been observed to range from 0.21 to 1.88 in certain Indian soils fmc.com. Desorption studies show that the release of the herbicide from soil particles is dependent on its initial concentration fmc.com.
Interactive Data Table: Soil Adsorption Parameters for Metsulfuron-methyl
| Soil Property | Correlation with Adsorption | Significance | Reference |
| pH | Negative | The dominant factor controlling adsorption. nih.govnih.gov | nih.govnih.gov |
| Organic Matter | Positive | Influential, but pH is often the primary driver. epa.govnih.gov | epa.govnih.gov |
| Silt Content | Positive | Shown to have a significant positive correlation. fmc.com | fmc.com |
| Clay Content | Moderate | Acidic herbicides can be moderately adsorbed on clay. epa.gov | epa.gov |
Leaching and Runoff Potential Assessment Methodologies
The potential for this compound to move through the soil profile (leaching) or be carried away by surface water (runoff) is a key aspect of its environmental risk assessment.
Research Findings:
Due to its weak adsorption in soils with low organic matter, metsulfuron-methyl has a recognized potential to leach, particularly under conditions of high rainfall epa.gov. Laboratory and field studies have demonstrated its mobility in various soil types. For example, in one study, metsulfuron-methyl leached to a depth of at least 25 cm over two months with 314 mm of natural rainfall epa.gov. Another study using soil columns showed that with simulated rainfall, the herbicide could be detected in leachates, indicating its high mobility under saturated moisture conditions researchgate.net.
The mobility is inversely related to the organic matter content of the soil. In soils with high organic matter, phytotoxic levels of the herbicide were restricted to the surface layers even with simulated rain epa.gov. However, in sandy loam soils, which have lower organic matter, the herbicide can leach to greater depths herts.ac.uk. The groundwater ubiquity score for metsulfuron-methyl indicates a high probability of leaching epa.gov.
Runoff can also be a significant transport pathway, especially on sites with heavy rainfall, moderate to steep slopes, and poorly draining soils epa.gov. While field studies have not always shown significant groundwater contamination, the potential for movement into nearby water bodies via runoff is a concern epa.gov.
Interactive Data Table: Leaching Depth of Metsulfuron-methyl in Different Soil Types
| Soil Type | Leaching Depth | Conditions | Reference |
| Mallee Sand | 40 cm | Field conditions | epa.gov |
| Clay Soils | 10-20 cm | Field conditions | epa.gov |
| Sandy Loam (pH 6.9) | 22-35 cm | 1 month after application | herts.ac.uk |
| Mollisol (Clay Loam) | >60 cm (detected in leachate) | 7 days with simulated rainfall | researchgate.net |
Volatilization and Atmospheric Transport Considerations for Labeled Compounds
Research Findings:
Metsulfuron-methyl is characterized as having low volatility epa.gov. Its vapor pressure is reported to be low, with values such as 5.8 x 10-5 mm Hg at 25°C and 2.50 x 10-12 mm Hg at 25°C cited in different sources epa.govfmc.com. Another source reports a vapor pressure of 1.0 x 10-06 mPa at 20°C epa.gov. Due to this low vapor pressure, it is expected to exist primarily in the particulate phase in the atmosphere fmc.com. As a result, significant long-range atmospheric transport in the gaseous phase is unlikely. The primary mode of atmospheric entry would likely be through spray drift during application rather than volatilization from soil or plant surfaces. Studies on other sulfonylurea herbicides have also indicated that atmospheric deposition is not a major source of contamination in some areas nih.gov.
Microbial and Abiotic Degradation Pathways of this compound
The persistence of this compound in the environment is determined by the rate and pathways of its degradation through both biological (microbial) and non-biological (abiotic) processes.
Isotopic Tracing of Biodegradation Mechanisms
The use of isotopically labeled this compound is a powerful tool for elucidating the mechanisms of its biodegradation by soil microorganisms.
Research Findings:
Microbial degradation is a primary pathway for the dissipation of metsulfuron-methyl in the soil nre.tas.gov.au. Studies using radiolabeled metsulfuron-methyl have shown that its degradation is significantly faster in non-sterile soils compared to sterile soils, highlighting the crucial role of microorganisms mdpi.com. The rate of degradation has been positively correlated with microbial biomass nre.tas.gov.au.
The degradation pathways in the presence of microorganisms include O-demethylation of the triazine moiety and cleavage of the sulfonylurea bridge mdpi.com. In non-sterile systems, the 14C-triazine labeled metsulfuron-methyl has been shown to mineralize to 14CO2, indicating complete breakdown of the triazine ring mdpi.com. The half-life of metsulfuron-methyl in soil can vary significantly depending on microbial activity, with values ranging from approximately 13 days in a non-sterile system to 31 days in a sterile system under specific laboratory conditions mdpi.com. Certain bacteria, such as Methylopila sp., have been isolated that can utilize metsulfuron-methyl as a sole carbon or nitrogen source, leading to its rapid depletion in culture.
Photolytic and Hydrolytic Transformation Investigations
Abiotic degradation processes, including photolysis (breakdown by light) and hydrolysis (reaction with water), also contribute to the transformation of this compound in the environment.
Research Findings:
Chemical hydrolysis is a significant degradation pathway for metsulfuron-methyl, particularly under acidic conditions nih.govnre.tas.gov.au. The rate of hydrolysis is highly dependent on pH. In acidic solutions (pH 5), the half-life of metsulfuron-methyl can be as short as a few weeks, while it is much more stable in neutral and alkaline conditions. The primary degradation product of hydrolysis is methyl 2-(aminosulfonyl)-benzoate.
Photodegradation of metsulfuron-methyl on soil surfaces is generally considered to be insignificant epa.gov. However, studies have shown that it can undergo phototransformation on glass surfaces when exposed to sunlight and UV light, with half-lives of 7.8 days and 0.5 days, respectively. The major photoproducts identified in these studies were methyl-2-sulfonyl-amino-benzoate, 2-amino-6-methoxy-4-methyltriazine, and saccharin.
Interactive Data Table: Degradation Half-life of Metsulfuron-methyl under Various Conditions
| Degradation Process | Condition | Half-life (t1/2) | Reference |
| Microbial Degradation | Non-sterile soil (lab) | ~13 days | mdpi.com |
| Microbial Degradation | Sterile soil (lab) | ~31 days | mdpi.com |
| Hydrolysis | pH 5 (25°C) | 3 weeks | |
| Hydrolysis | pH 7 and 9 (25°C) | Stable (>30 days) | |
| Photolysis | Sunlight (on glass) | 7.8 days | |
| Photolysis | UV light (on glass) | 0.5 days |
Metabolite Identification and Quantification Strategies using Deuterated Analogs
Deuterated internal standards are particularly valuable in metabolite quantification because they exhibit nearly identical chemical and physical properties to their non-labeled counterparts. This includes similar extraction efficiencies, chromatographic retention times, and ionization efficiencies in mass spectrometry. Consequently, any loss of the target analyte during sample preparation and analysis is mirrored by a proportional loss of the deuterated internal standard, allowing for accurate correction and quantification.
In the context of metsulfuron-methyl, several key metabolites have been identified in environmental samples. The use of this compound as an internal standard would be instrumental in the accurate quantification of these degradation products. Common metabolites of metsulfuron-methyl that are monitored in environmental studies include:
IN-A4098
IN-D5119
IN-00581
IN-NC148
IN-B5685
IN-B5067
IN-F5438
Analytical methods have been developed for the quantitative determination of metsulfuron-methyl and these metabolites in surface water, groundwater, and drinking water using LC-MS/MS, with a limit of quantification (LOQ) typically around 0.050 µg/L epa.gov. The inclusion of a deuterated internal standard like this compound in such analytical workflows is a standard practice to ensure the reliability of the quantitative data.
The synthesis of this compound has been documented for its specific use in researching the action mechanism of metsulfuron-methyl, which underscores its importance as a tracer in scientific investigations. This application is crucial for understanding the metabolic pathways and the fate of the herbicide in various environmental compartments.
Table 1: Key Metabolites of Metsulfuron-methyl Quantifiable Using Deuterated Analogs
| Metabolite ID | Common Name/Code | Analytical Method | Typical Limit of Quantification (LOQ) |
|---|---|---|---|
| IN-A4098 | - | LC-MS/MS | 0.050 µg/L |
| IN-D5119 | - | LC-MS/MS | 0.050 µg/L |
| IN-00581 | - | LC-MS/MS | 0.050 µg/L |
| IN-NC148 | - | LC-MS/MS | 0.050 µg/L |
| IN-B5685 | - | LC-MS/MS | 0.050 µg/L |
| IN-B5067 | - | LC-MS/MS | 0.050 µg/L |
| IN-F5438 | - | LC-MS/MS | 0.050 µg/L |
Biotransformation in Environmental Compartments
The biotransformation of metsulfuron-methyl in the environment is a complex process influenced by various factors, including microbial activity and the physicochemical properties of the surrounding medium. The use of isotopically labeled compounds like this compound is invaluable for elucidating the pathways and rates of these transformations in different environmental compartments.
In aquatic systems, the degradation of metsulfuron-methyl is influenced by factors such as pH, temperature, and microbial activity. Hydrolysis is a significant degradation pathway, particularly under acidic conditions. The half-life of metsulfuron-methyl in water can vary from a few weeks to several months depending on these conditions.
Studies using radiolabeled metsulfuron-methyl (such as ¹⁴C-labeled) have been instrumental in understanding its fate in aquatic environments. These studies allow for the tracking of the parent compound and the identification of its degradation products. While specific biotransformation studies using this compound are not widely published, its role as a tracer would be analogous to that of ¹⁴C-labeled compounds, providing a means to monitor the degradation process and quantify the formation of metabolites over time.
Under anaerobic aquatic conditions, the degradation of metsulfuron-methyl can be slower than in aerobic environments. epa.gov Half-lives in simulated pond systems have been observed to range from 7 to 37 weeks. epa.gov The primary degradation mechanism involves the cleavage of the sulfonylurea bridge.
Table 2: Environmental Fate of Metsulfuron-methyl in Aquatic Systems
| Parameter | Finding | Conditions |
|---|---|---|
| Hydrolysis Half-life | Stable at pH 7 and 9; hydrolyzes at pH 5 | - |
| Anaerobic Aquatic Metabolism Half-life | 7 to 37 weeks | Simulated pond systems |
| Bioaccumulation | Does not bioaccumulate in bluegill sunfish | - |
In soil environments, the biotransformation of metsulfuron-methyl is primarily driven by microbial degradation, although chemical hydrolysis also plays a role, especially in acidic soils. nre.tas.gov.au The persistence of metsulfuron-methyl in soil is highly variable and is influenced by soil type, pH, moisture content, temperature, and organic matter content.
Soil microcosm studies using ¹⁴C-labeled metsulfuron-methyl have shown that microbial degradation is a key factor in its complete breakdown. nih.gov The rate of degradation is generally faster in fresh, microbially active soils compared to stored or sterilized soils. usda.gov The half-life of metsulfuron-methyl in soil can range from approximately 4 weeks in a silt loam soil to longer periods under less favorable conditions. epa.gov
Field dissipation studies have confirmed the mobility of metsulfuron-methyl in certain soil types, particularly in silt loam and sandy soils. epa.gov The use of analytical methods such as LC-MS/MS, often employing isotopically labeled internal standards like this compound, is crucial for accurately determining the concentration of the parent compound and its metabolites in soil samples. nih.gov
Studies have shown that the dissipation rate of metsulfuron-methyl in topsoil can be rapid, with a calculated half-life of around 6.5 days in some field studies. nih.gov The major metabolites identified in soil include methyl 2-(aminosulfonyl)-benzoate, 2-(aminosulfonyl)-benzoic acid, and saccharin. epa.gov The fate of the triazine portion of the molecule is also a subject of investigation in these studies. epa.gov
The application of metsulfuron-methyl can also have an impact on the soil microbial population and enzyme activities. Some studies have observed an inhibition of certain bacteria, while fungi may become more dominant in soils with sulfonylurea residues. nih.gov
Table 3: Degradation of Metsulfuron-methyl in Soil
| Parameter | Finding | Influencing Factors |
|---|---|---|
| Aerobic Soil Half-life | Approximately 4 weeks (silt loam soil) | Soil type, pH, moisture, temperature, microbial activity |
| Field Dissipation Half-life | As low as 6.5 days (topsoil) | Application rate, environmental conditions |
| Primary Degradation Pathway | Microbial degradation and chemical hydrolysis | Soil pH (hydrolysis faster in acidic conditions) |
| Mobility | Mobile in silt loam and sandy soils | Soil type, organic matter content |
Mechanistic Investigations of Plant Uptake and Metabolic Pathways Using Metsulfuron Methyl D3
Methodologies for Tracing Metsulfuron-methyl-d3 Uptake in Plants
Metsulfuron-methyl (B1676535) is a systemic herbicide, meaning it is absorbed and moved throughout the plant. nre.tas.gov.aupomais.comepa.gov It can be taken up by both the roots and foliage of plants and is translocated to the growing points in the shoots and roots where it inhibits cell division. nre.tas.gov.auepa.gov The use of this compound enables precise tracking of these processes.
Studies investigating the root uptake of metsulfuron-methyl have shown that it is rapidly absorbed by the roots and can accumulate in plant tissues to concentrations higher than the external medium. nih.gov The systemic nature of the herbicide ensures its movement throughout the plant's vascular system to the meristematic tissues, which are the primary sites of action. pomais.comufl.edu
Research on corn roots demonstrated that metsulfuron-methyl was quickly taken up and accumulated within the tissue. nih.gov The presence of a safener, 1,8-naphthalic anhydride, was found to increase the uptake of the herbicide. nih.gov Column leaching studies have indicated that metsulfuron-methyl can be mobile in various soil types, and this mobility is influenced by factors such as soil composition and rainfall. caws.org.nzepa.gov
Table 1: Root Uptake and Translocation of Metsulfuron-methyl
| Plant Species | Key Findings |
|---|---|
| Corn (Zea mays L.) | Rapid uptake by roots, accumulating to concentrations three times that of the external medium. nih.gov |
| Various | Translocated throughout the plant to meristematic tissues. pomais.comufl.edu |
Foliar Absorption and Distribution within Plant Tissues
Metsulfuron-methyl is effectively absorbed by plant foliage. nre.tas.gov.auufl.edu Following foliar application, the compound is translocated systemically throughout the plant, reaching all actively growing tissues. pomais.com This ensures that the herbicide can exert its effect even in parts of the plant not directly sprayed.
Once absorbed, metsulfuron-methyl moves through both the xylem and phloem to the meristematic regions where it inhibits cell division. pomais.com The distribution within the plant is a critical factor in its herbicidal efficacy. In resistant plants like wheat, the compound is rapidly metabolized, preventing it from reaching inhibitory concentrations at the target site. google.com
Table 2: Foliar Absorption and Distribution of Metsulfuron-methyl
| Application Method | Key Findings |
|---|---|
| Foliar Spray | Absorbed by leaves and translocated systemically. nre.tas.gov.aupomais.comufl.edu |
| Subsurface Application | Effective in controlling aquatic plants, indicating uptake from water. |
Elucidation of Plant Metabolic Pathways via Deuterium (B1214612) Labeling
Deuterium labeling is a powerful technique for studying the metabolic fate of compounds in biological systems. chem-station.comacs.org By replacing hydrogen atoms with deuterium in the metsulfuron-methyl molecule, researchers can trace the metabolic pathways and identify the resulting metabolites with high precision using techniques like mass spectrometry. nih.gov This approach helps to understand how susceptible and tolerant plants differ in their ability to metabolize the herbicide.
In tolerant plants, metsulfuron-methyl is broken down into non-herbicidal products. nre.tas.gov.au The primary metabolic pathway in wheat involves hydroxylation of the phenyl ring, followed by rapid conjugation with glucose to form an inactive glucose conjugate. google.com This detoxification process is a key mechanism of selectivity for sulfonylurea herbicides in cereal crops.
Studies using radiolabeled metsulfuron-methyl have identified several metabolites in plants. The major metabolite is often a glucose conjugate of the hydroxylated parent compound. epa.gov Other minor metabolites have also been reported, indicating multiple pathways of degradation within the plant. epa.gov
Table 3: Identified Metabolites of Metsulfuron-methyl in Plants
| Metabolite | Description | Plant Type |
|---|---|---|
| Hydroxylated metsulfuron-methyl | Primary metabolite resulting from hydroxylation of the phenyl ring. | Tolerant cereals (e.g., wheat) google.com |
| Glucose conjugate | Formed by the rapid conjugation of the hydroxylated metabolite with glucose, leading to detoxification. google.com | Tolerant cereals (e.g., wheat) google.com |
| Metabolite A | A major terminal residue identified in small grains. epa.gov | Small grains |
Enzymatic Biotransformation Mechanisms
The metabolism of metsulfuron-methyl in plants is mediated by specific enzyme systems. Cytochrome P450 monooxygenases (CytP450s) are known to play a crucial role in the initial hydroxylation step of sulfonylurea herbicides. mdpi.com The activity of these enzymes can be induced by the herbicide itself in tolerant species. mdpi.com
In addition to CytP450s, glutathione (B108866) S-transferases (GSTs) are also implicated in the detoxification of certain herbicides. mdpi.com While their role in metsulfuron-methyl metabolism is still being fully elucidated, GSTs are known to catalyze the conjugation of herbicides with glutathione, a key step in the detoxification pathway for many xenobiotics in plants. scite.aiscielo.br
Following the initial enzymatic transformations, the resulting metabolites are often conjugated with endogenous molecules such as glucose or glutathione. google.comscite.aiscielo.br This conjugation step increases the water solubility of the herbicide metabolites, facilitating their sequestration into vacuoles or transport out of the cell, effectively detoxifying the compound. scite.ai
In resistant crops like wheat, the rapid hydroxylation and subsequent glucosylation of metsulfuron-methyl is the primary mechanism of tolerance. google.com This efficient detoxification pathway prevents the herbicide from reaching and inhibiting its target enzyme, acetolactate synthase (ALS). pomais.compomais.com
Research on Isotopic Effects of this compound in Plant Biotransformation Remains Undocumented
A comprehensive review of scientific literature reveals a significant gap in the current understanding of the isotopic effects of deuterium-labeled Metsulfuron-methyl (this compound) on its biotransformation rates within plants. Despite the established use of isotopic labeling in mechanistic studies of herbicides, specific research detailing the kinetic isotope effect of this compound in plant systems appears to be unavailable in the public domain.
Stable isotope-labeled compounds, such as this compound, are invaluable tools in metabolic research. The substitution of hydrogen with deuterium can lead to a kinetic isotope effect (KIE), where the heavier isotope can slow down the rate of chemical reactions, including the metabolic breakdown of the compound by plant enzymes. This phenomenon allows researchers to elucidate metabolic pathways and identify rate-limiting steps.
However, searches of scholarly databases and scientific publications did not yield any studies that specifically investigated the biotransformation of this compound in plants. Consequently, no data tables or detailed research findings on how the deuterium labeling of this specific herbicide affects its metabolic rates in various plant species could be located.
General principles of KIE suggest that if the C-H bond cleavage is a rate-determining step in the metabolism of Metsulfuron-methyl, then the deuterated analog would exhibit a slower rate of biotransformation. This could potentially lead to prolonged persistence of the herbicide in the plant, which might influence its efficacy and residue profile. However, without specific experimental data, any discussion on the topic remains purely theoretical.
The absence of such research indicates a potential area for future investigation within the field of herbicide science and plant biochemistry. Studies of this nature would be crucial for a more in-depth understanding of the metabolic fate of sulfonylurea herbicides and could inform the development of more effective and safer agricultural products.
Interactions of Metsulfuron Methyl D3 with Biological and Abiotic Matrices
Sorption Mechanisms and Binding Interactions in Soil Constituents
Sorption, the process by which a chemical adheres to soil particles, is a critical factor controlling the concentration of Metsulfuron-methyl-d3 in the soil solution and, consequently, its potential for leaching or uptake by organisms. The primary soil components influencing its sorption are clay minerals and organic matter.
Clay Mineral Adsorption
Metsulfuron-methyl (B1676535) is a weak acid, and in most soils, it exists in an anionic (negatively charged) form. nih.gov This state causes it to be repelled by the predominantly negatively charged surfaces of clay minerals, resulting in generally low sorption to clays. nih.gov However, the degree of adsorption is strongly influenced by soil pH. In more acidic soils (lower pH), the herbicide is less ionized, leading to increased adsorption. Conversely, in neutral to alkaline soils, where the anionic form dominates, adsorption to clay surfaces is minimal. Natural clay minerals are known to efficiently remove organic cations, but the adsorption of anionic species like metsulfuron-methyl is less effective without surface modification.
Organic Matter Complexation
Soil organic matter (OM) is a key factor in the sorption of Metsulfuron-methyl. nih.gov Studies consistently show a positive correlation between the organic matter content of soil and the adsorption of the herbicide. nih.govresearchgate.net Increased complexation with organic matter reduces the concentration of the herbicide available in the soil solution, thereby decreasing its mobility and potential for leaching into deeper soil layers. researchgate.net The sorption mechanism is believed to involve hydrophobic interactions between the organic matter and the herbicide molecules. nih.gov
The Freundlich isotherm model is often used to describe the sorption of metsulfuron-methyl in soils. The Freundlich coefficient, Kf, indicates the sorption capacity. Research has shown that Kf values are highly dependent on soil properties, particularly organic matter content and pH.
Freundlich Sorption Coefficients (Kf) for Metsulfuron-methyl in Various Soils
This table presents Kf values from batch sorption studies, illustrating the influence of soil organic matter (OM) and pH on the adsorption of Metsulfuron-methyl. Higher Kf values indicate stronger sorption.
| Soil Type | Organic Matter (%) | pH | Kf (mL/g) | Source |
|---|---|---|---|---|
| Inceptisol | 1.58 | 4.8 | 1.88 | mediresonline.org |
| Alfisol | 0.62 | 7.8 | 0.21 | mediresonline.org |
| Vertisol | 0.81 | 8.3 | 0.41 | mediresonline.org |
| Variably Charged Soil 1 | 3.02 | 4.48 | 10.48 | nih.gov |
| Variably Charged Soil 2 | 1.43 | 6.51 | 1.97 | nih.gov |
Isotopic Effects on Sorption-Desorption Hysteresis
Sorption-desorption hysteresis is a phenomenon where the desorption of a compound from a sorbent is not as easily reversed as its sorption. nih.govenseignementsup-recherche.gouv.fr This can be caused by the entrapment of the solute in the microporous structures of soil organic matter or by irreversible chemical binding. scielo.org.zahuji.ac.il For sulfonylurea herbicides, the occurrence of hysteresis indicates that the adsorption process is not fully reversible. scielo.org.za
Interactions with Microbial Communities and Enzyme Systems
Microbial degradation is a primary pathway for the dissipation of sulfonylurea herbicides in the environment. researchgate.netnih.gov The presence and activity of specific soil microorganisms are crucial for the transformation of this compound.
Impact of this compound on Microbial Activity in Degradation
Numerous microbial strains have been identified that are capable of degrading Metsulfuron-methyl, highlighting the importance of biodegradation in its environmental fate.
Microorganisms Capable of Degrading Metsulfuron-methyl
This table lists various microbial species that have been documented to degrade the herbicide Metsulfuron-methyl.
| Microorganism Type | Species | Source |
|---|---|---|
| Bacteria | Pseudomonas fluorescens | researchgate.net |
| Bacteria | Bacillus cereus | nih.gov |
| Bacteria | Bacillus velezensis | nih.gov |
| Bacteria | Rhodococcus rhodochrous | nih.gov |
| Fungi | Aspergillus niger | researchgate.net |
Role of Microbial Enzymes in Deuterated Compound Transformation
The transformation of sulfonylurea herbicides is mediated by microbial enzymes. nih.gov The primary degradation pathway involves the cleavage of the sulfonylurea bridge, a reaction often catalyzed by enzymes such as hydrolases. nih.govnih.gov Other enzymes, including oxidases and dehydrogenases, also play a crucial role in the subsequent transformation of the resulting aromatic compounds. nih.gov
The presence of deuterium (B1214612) in the methyl group of this compound can influence the rate of its enzymatic transformation. This phenomenon is known as the kinetic isotope effect (KIE). wikipedia.orgnih.gov A C-D bond is stronger than a C-H bond, meaning more energy is required to break it. If a metabolic pathway involves the cleavage of this C-H bond as a rate-limiting step (e.g., through oxidation by a cytochrome P450-type enzyme), the deuterated compound will be metabolized more slowly than its non-deuterated counterpart. nih.govnih.govnih.gov Therefore, it is plausible that the microbial degradation of this compound could be slower than that of Metsulfuron-methyl, potentially leading to slightly greater persistence in the environment, assuming the initial enzymatic attack occurs at the methyl group. Stable isotope-labeled compounds are frequently used in metabolic studies to better understand these transformation pathways and reaction mechanisms. nih.govnih.gov
Bioavailability and Sequestration Dynamics of this compound in Environmental Systems
The environmental behavior of this compound, a deuterated isotopologue of the herbicide metsulfuron-methyl, is presumed to be analogous to its non-deuterated counterpart. Isotopically labeled compounds are frequently utilized in environmental fate studies to trace the movement and transformation of the parent compound. Therefore, the bioavailability and sequestration dynamics of this compound in various environmental matrices are inferred from studies conducted on metsulfuron-methyl.
The mobility, persistence, and ultimate fate of metsulfuron-methyl in the environment are intricately linked to its interactions with soil and aquatic systems. Key factors influencing its bioavailability and sequestration include soil composition, pH, moisture content, and temperature.
Soil Dynamics:
Metsulfuron-methyl exhibits variable persistence in soil, with a half-life ranging from 14 to 180 days, and a typical half-life of about 30 days. wa.govorst.edu Its degradation in soil is primarily influenced by chemical hydrolysis and microbial activity. epa.govnih.gov The rate of degradation is accelerated in acidic, warm, and moist soil conditions. orst.edunre.tas.gov.au Conversely, in alkaline soils, metsulfuron-methyl is more soluble and, therefore, more mobile, increasing the potential for leaching. orst.edunre.tas.gov.au
The following table summarizes the influence of soil properties on the environmental behavior of metsulfuron-methyl:
| Soil Property | Influence on Metsulfuron-methyl Behavior | Research Findings |
| pH | Adsorption is negatively correlated with soil pH. researchgate.net Higher mobility and solubility are observed in alkaline soils. orst.edunre.tas.gov.au Degradation is faster under acidic conditions. orst.edunre.tas.gov.au | Sorption is negatively correlated with soil pH. researchgate.nettandfonline.com The compound is more soluble under alkaline conditions. orst.edu |
| Organic Matter | Adsorption is positively correlated with organic matter content. researchgate.net Biological activity is inversely related to organic matter content. caws.org.nz | In soil with 100% organic matter, phytotoxic levels were restricted to the surface layers. caws.org.nz |
| Moisture | Degradation is faster in soils with higher moisture content. orst.edunre.tas.gov.au | Increased moisture accelerates breakdown. nre.tas.gov.au |
| Temperature | Degradation is faster in soils with higher temperatures. orst.edunre.tas.gov.au | Increased temperature accelerates breakdown. nre.tas.gov.au |
| Clay Content | High clay content may contribute to faster degradation due to increased adsorption and mineralization. nih.gov | - |
| Silt Content | A positive correlation was found between the adsorption coefficient (Kf) and silt content. tandfonline.comnih.gov | Kf for metsulfuron-methyl showed a good positive correlation with silt content. tandfonline.com |
Aquatic Systems:
In aquatic environments, metsulfuron-methyl is considered to have a high potential to leach into groundwater and surface waters due to its low affinity for binding to soil particles. waterquality.gov.au The hydrolysis of metsulfuron-methyl in water is relatively rapid, with a reported half-life of 22 days at pH 5–9 and a temperature of 25˚C. waterquality.gov.au It is stable to hydrolysis at neutral and alkaline pHs. orst.edu While photodegradation in water is insignificant, it can be broken down by ultraviolet light. epa.govnre.tas.gov.au
The bioavailability and toxicity of metsulfuron-methyl in aquatic systems can be influenced by dissolved and particulate organic matter, as well as suspended solids. waterquality.gov.au Studies have shown that metsulfuron-methyl can be toxic to aquatic plants at low concentrations. epa.govnih.gov
The following table outlines the physicochemical properties of metsulfuron-methyl relevant to its environmental fate:
| Property | Value | Implication for Environmental Fate |
| Water Solubility | 1100 to 9500 mg/L (varies with pH) nih.gov | High solubility contributes to its mobility in soil and potential for leaching into water systems. |
| pKa | 3.3 nih.govresearchgate.net | As a weak acid, its ionization state and, consequently, its sorption and mobility are pH-dependent. |
| Soil Half-life | 14 to 180 days (typical: 30 days) wa.govorst.edu | Indicates moderate persistence in the soil environment. |
| Aqueous Hydrolysis Half-life | 22 days (pH 5–9, 25˚C) waterquality.gov.au | Suggests relatively rapid degradation in water under these conditions. |
Emerging Research Frontiers and Methodological Innovations for Metsulfuron Methyl D3
Integration of Omics Technologies in Labeled Compound Research
"Omics" technologies, which allow for the large-scale study of biological molecules, are revolutionizing research on labeled compounds like Metsulfuron-methyl-d3. nih.govfrontlinegenomics.com These high-throughput methods provide a holistic view of the interactions between the herbicide and biological systems at various molecular levels. researchgate.netnih.gov By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move beyond simple degradation studies to uncover the complex molecular mechanisms underlying the transformation and impact of these compounds in the environment. researchgate.netfrontiersin.org
Metabolomics, the comprehensive analysis of all metabolites within a biological system, serves as a powerful tool for investigating the fate of this compound. nih.gov This approach creates a "metabolic fingerprint" that can reveal the subtle to significant changes occurring in an organism or environment upon exposure to the herbicide. researchgate.net By using analytical platforms like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), scientists can track the disappearance of the parent compound and the appearance of its various transformation products in soil and plant tissues. nih.gov
This non-targeted approach is crucial for identifying novel metabolites and degradation pathways that might be missed by conventional targeted analysis. researchgate.net For instance, a metabolomics study can characterize the changes in a soil's metabolic profile over time after the application of this compound, helping to distinguish between biotic and abiotic degradation processes and assess the resilience of the soil microbiome. researchgate.net The integration of transcriptomic and metabolomic data can further elucidate the specific metabolic pathways involved in herbicide detoxification and the development of resistance in weeds. nih.gov
Key Metabolomics Techniques for Herbicide Fate Studies
| Technique | Principle | Application in this compound Research | Reference |
|---|---|---|---|
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separates compounds based on their physicochemical properties followed by mass-to-charge ratio detection. | Ideal for analyzing polar, non-volatile, and thermally unstable metabolites of this compound without derivatization. | nih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile compounds based on their boiling points before mass detection. Often requires derivatization. | Useful for identifying smaller, volatile degradation products; benefits from established metabolite databases for easier characterization. | nih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Analyzes the magnetic properties of atomic nuclei to provide detailed structural information of metabolites. | Provides absolute quantification and structural details of metabolites and their interactions within complex biological samples. | nih.gov |
Proteomics, the large-scale study of proteins, provides direct insight into the functional machinery of cells and organisms responding to this compound. researchgate.net When an organism is exposed to this herbicide, the expression levels of various proteins can change. Proteomic techniques, such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (LC/MS/MS), can identify these differentially expressed proteins. academicjournals.org
Metsulfuron-methyl (B1676535) functions by inhibiting the acetolactate synthase (ALS) enzyme, which is critical for synthesizing essential amino acids in plants. pomais.com Proteomic studies can investigate the expression levels of ALS and other related proteins, helping to understand mechanisms of herbicide tolerance and resistance. researchgate.net Furthermore, these studies can identify enzymes involved in the detoxification and transformation of this compound, such as cytochrome P450 monooxygenases, glutathione (B108866) S-transferases, and glycosyltransferases. nih.gov Analyzing the proteome of soil microorganisms can also reveal the key microbial enzymes responsible for the herbicide's environmental degradation. Comparing the proteomic profiles of genetically modified (GM) herbicide-tolerant crops with their non-GM counterparts under herbicide stress can reveal the metabolic costs and unintended physiological effects of the genetic modification. mdpi.comopenagrar.de
Novel Applications of Deuterated Herbicides in Sustainable Agriculture Research
Deuterated herbicides like this compound are valuable tools in advancing the goals of sustainable agriculture. A core principle of sustainability is to minimize the environmental impact of farming practices, which includes reducing the off-site movement and persistence of agrochemicals. researchgate.net
By using this compound as a tracer in field and laboratory studies, researchers can precisely determine its environmental fate, including leaching potential, runoff characteristics, and degradation rates under various agricultural management systems. nih.govepa.gov This detailed information is crucial for developing and validating best management practices that keep herbicides within the target area and minimize contamination of water resources.
Furthermore, understanding the exact mechanisms and rates of herbicide breakdown helps in the design of novel controlled-release formulations. nih.gov These advanced formulations aim to release the active ingredient more slowly and precisely, enhancing weed control efficacy while reducing the total amount of herbicide needed. nih.gov Studies using deuterated tracers can verify the effectiveness of these formulations in real-world conditions. Ultimately, the precise data generated from research with compounds like this compound supports the development of more efficient, targeted, and environmentally sound weed management strategies, which are fundamental to the long-term sustainability of modern agriculture. mdpi.comresearchgate.net
Methodologies for Enhanced Residue Monitoring
The accurate quantification of pesticide residues in environmental matrices is a critical aspect of ensuring environmental safety and regulatory compliance. This compound is instrumental in the development and validation of robust analytical methods, primarily through its use as an internal standard in isotope dilution mass spectrometry (IDMS).
Advanced Analytical Techniques:
Modern analytical methodologies rely on highly sensitive and selective instrumentation to detect the trace levels of pesticide residues that can be present in complex environmental samples. Techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are at the forefront of this research. The use of this compound as an internal standard in these methods significantly enhances their accuracy and precision. By adding a known amount of the deuterated standard to a sample at the beginning of the analytical process, any variations or losses that occur during sample preparation and analysis can be corrected for, as the labeled and unlabeled compounds exhibit nearly identical chemical and physical behavior.
A validated analytical method for the determination of metsulfuron-methyl and its metabolites in various water sources, including surface water, groundwater, and drinking water, utilizes LC-MS/MS. This method has a reported limit of quantification (LOQ) of 0.050 µg/L and a limit of detection (LOD) of 0.02 µg/L for all analytes, demonstrating the high sensitivity required for environmental monitoring epa.gov. While this specific study does not explicitly detail the use of this compound, the principles of isotope dilution with a deuterated standard are fundamental to achieving such low detection limits with high accuracy.
Similarly, a method for the analysis of the related sulfonylurea herbicide, mesosulfuron-methyl, in surface water using LC-MS/MS reported a limit of quantification of 0.005 µg/L epa.gov. The validation of such sensitive methods often relies on the availability of corresponding stable isotope-labeled internal standards to ensure reliability.
The table below summarizes key parameters of advanced analytical methods used for the monitoring of sulfonylurea herbicides, where the use of deuterated internal standards like this compound is a common practice for achieving high accuracy.
| Analytical Technique | Matrix | Limit of Quantification (LOQ) | Key Advantage of Using a Deuterated Standard |
| LC-MS/MS | Water (Surface, Ground, Drinking) | 0.050 µg/L epa.gov | Correction for matrix effects and procedural losses |
| LC-MS/MS | Surface Water | 0.005 µg/L (for Mesosulfuron-methyl) epa.gov | Improved accuracy and precision of quantification |
| LC-MS/MS | Wheat Grain and Straw | 0.01 mg/kg (for Mesosulfuron-methyl) colab.ws | Reliable determination of residues in complex food matrices |
| Gas Chromatography | Soil | 0.2 µg/g nih.gov | Enables analysis of thermally unstable compounds after derivatization |
Research on Reduced Environmental Footprint Strategies (analytical aspects)
Understanding the environmental fate and degradation of Metsulfuron-methyl is essential for developing strategies to reduce its environmental footprint. Isotope labeling, including the use of deuterated and radiolabeled compounds, provides an invaluable analytical tool for these investigations.
Degradation Pathway and Half-Life Studies:
Research utilizing radiolabeled [14C]Metsulfuron-methyl has been conducted to elucidate its degradation pathways in soil. These studies are critical for determining the persistence of the herbicide and identifying its breakdown products plos.org. In a study on the degradation of triazine-2-14C metsulfuron-methyl in soil, the half-life (DT50) was found to be 13 days in non-sterile soil and 31 days in sterile soil, indicating that microbial activity plays a significant role in its breakdown plos.org. The major degradation routes were identified as O-demethylation, cleavage of the sulfonylurea bridge, and opening of the triazine ring plos.org.
While these studies used a radiolabel, the principles are directly applicable to research that could be conducted with this compound. The use of a stable isotope-labeled compound allows for tracer studies without the need for radioactive materials, simplifying the experimental setup and disposal procedures. By tracking the transformation of this compound in various environmental compartments, scientists can gain a clearer understanding of its degradation kinetics and the factors that influence its persistence.
The table below presents findings from degradation studies of Metsulfuron-methyl, highlighting the type of labeled compound used and the key findings.
| Labeled Compound Used | Environmental Matrix | Key Findings | Reference |
| Triazine-2-14C Metsulfuron-methyl | Soil | DT50 of 13 days (non-sterile) and 31 days (sterile); microbial degradation is a key factor. plos.org | plos.org |
| [phenyl(U)-14C] Metsulfuron-methyl | Soil | Half-life increased in stored soil compared to fresh soil, indicating changes in microbial degradation. | usda.gov |
| 14C-labeled Metsulfuron-methyl | Soil | Microbial degradation is an important factor for the complete degradation in the field. nih.gov | nih.gov |
The analytical methods developed for detecting Metsulfuron-methyl and its metabolites are also crucial for assessing the effectiveness of strategies aimed at reducing its environmental footprint. For instance, by accurately measuring the concentration of the herbicide and its degradation products in soil and water over time, researchers can evaluate the impact of different agricultural practices or remediation techniques. The use of this compound as an internal standard in these analyses ensures that the data collected is accurate and reliable, providing a solid foundation for informed environmental management decisions.
Q & A
Basic Research Questions
Q. What experimental design considerations are critical for synthesizing and characterizing Metsulfuron-methyl-d3 in laboratory settings?
- Methodological Answer : Synthesis should prioritize isotopic purity (>98% deuterium incorporation) and structural validation. Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium placement, complemented by high-resolution mass spectrometry (HRMS) for molecular weight verification. Include controls (non-deuterated Metsulfuron-methyl) to benchmark spectral differences. Replicate synthesis batches to assess consistency in yield and purity .
Q. How can researchers optimize analytical methods for detecting this compound in environmental or biological matrices?
- Methodological Answer : Employ liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard to correct for matrix effects. Validate the method by assessing recovery rates (80–120%), limit of detection (LOD < 0.1 ng/mL), and linearity (R² > 0.99) across expected concentration ranges. Use reversed-phase C18 columns for separation and monitor transitions specific to the deuterated fragment ions .
Q. What protocols ensure the stability of this compound under varying storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to extreme pH, UV light, and elevated temperatures. Analyze degradation products via LC-MS to identify breakdown pathways. Store samples in amber vials at -20°C with desiccants to minimize hydrolysis and photodegradation. Report stability thresholds (e.g., <5% degradation over 6 months) in methodological appendices .
Advanced Research Questions
Q. How do isotope effects influence the degradation kinetics of this compound compared to its non-deuterated counterpart in soil systems?
- Methodological Answer : Design soil microcosm experiments with controlled variables (pH, moisture, microbial activity). Use kinetic isotope effect (KIE) analysis to compare hydrolysis rates. Employ quadrupole time-of-flight (Q-TOF) MS to track deuterium retention in metabolites. Statistical models (e.g., ANOVA with post-hoc tests) should quantify differences in half-lives (t½) and degradation pathways .
Q. What strategies resolve contradictions in this compound’s environmental behavior observed across independent studies?
- Methodological Answer : Conduct meta-analyses to identify confounding variables (e.g., soil organic matter, temperature). Replicate conflicting studies under standardized conditions, using cross-laboratory validation to isolate methodological discrepancies. Apply structural equation modeling (SEM) to evaluate latent variables (e.g., microbial diversity) mediating degradation outcomes .
Q. How should longitudinal studies be structured to assess the ecological impact of this compound residues over decadal timescales?
- Methodological Answer : Implement multi-year field trials with nested sampling designs to track residue accumulation in soil and groundwater. Use stable isotope probing (SIP) to trace deuterium incorporation into non-target organisms. Integrate geospatial data (GIS) to model long-term dispersal and bioaccumulation risks. Publish raw datasets in open-access repositories to facilitate reproducibility .
Methodological Best Practices
- Data Contradiction Analysis : When conflicting results arise, triangulate findings using mixed-methods approaches (e.g., combining quantitative LC-MS data with qualitative microbial activity assays). Apply bootstrapping techniques to assess statistical robustness and identify outliers .
- Ethical and Safety Compliance : Adhere to laboratory safety protocols for handling deuterated compounds, including fume hood use and waste disposal guidelines per SDS recommendations. Document near-miss incidents to refine risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
